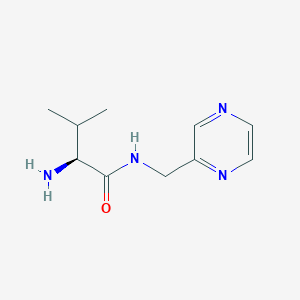

(S)-2-Amino-3-methyl-N-pyrazin-2-ylmethyl-butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-Amino-3-methyl-N-pyrazin-2-ylmethyl-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a pyrazine ring, an amino group, and a butyramide moiety, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-pyrazin-2-ylmethyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrazine, 2-amino-3-methylbutyric acid, and suitable protecting groups.

Formation of Pyrazine Derivative: The pyrazine ring is functionalized to introduce the desired substituents. This can be achieved through nitration, reduction, and subsequent functional group transformations.

Amide Bond Formation: The key step involves the formation of the amide bond between the pyrazine derivative and the amino acid. This can be accomplished using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and scalability of the process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-methyl-N-pyrazin-2-ylmethyl-butyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like triethylamine or pyridine.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Dihydropyrazine derivatives.

Substitution Products: Various substituted pyrazine derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-pyrazin-2-ylmethyl-butyramide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-pyrazin-2-ylmethyl-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

®-2-Amino-3-methyl-N-pyrazin-2-ylmethyl-butyramide: The enantiomer of the compound, which may exhibit different biological activities and properties.

2-Amino-3-methyl-N-pyrazin-2-ylmethyl-propionamide: A structurally similar compound with a propionamide moiety instead of butyramide.

2-Amino-3-methyl-N-pyrazin-2-ylmethyl-acetamide: Another similar compound with an acetamide moiety.

Uniqueness: (S)-2-Amino-3-methyl-N-pyrazin-2-ylmethyl-butyramide is unique due to its specific chiral center and the combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(S)-2-Amino-3-methyl-N-pyrazin-2-ylmethyl-butyramide is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Amino Group : Contributes to its ability to interact with various biological targets.

- Pyrazine Ring : Imparts distinct chemical properties that enhance its biological activity.

- Butyramide Moiety : Plays a role in the compound's pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to enzymes, either inhibiting or activating them by targeting active or allosteric sites.

- Receptor Modulation : It has the potential to interact with cell surface receptors, influencing cellular signaling pathways.

- Gene Expression Regulation : The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains.

- Antioxidant Activity : The compound may exhibit protective effects against oxidative stress.

- Potential Therapeutic Effects : Investigated for its role in modulating pathways involved in diseases such as cancer and autoimmune disorders .

Data Table: Biological Activities

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of structurally similar compounds, revealing that those with pyrazine rings demonstrated significant inhibition of bacterial growth. This suggests that this compound may share similar properties.

- Enzyme Interaction Studies :

-

Therapeutic Applications :

- Investigations into the compound's effects on autoimmune diseases indicate potential benefits in mitigating inflammatory responses through its interaction with cytokine signaling pathways.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7(2)9(11)10(15)14-6-8-5-12-3-4-13-8/h3-5,7,9H,6,11H2,1-2H3,(H,14,15)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYACBBFEICSPJ-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=NC=CN=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=NC=CN=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.